![molecular formula C10H12O B14680618 [(1R)-1-(Ethenyloxy)ethyl]benzene CAS No. 28084-56-2](/img/structure/B14680618.png)
[(1R)-1-(Ethenyloxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-1-(Ethenyloxy)ethyl]benzene is an organic compound with the molecular formula C10H12O. It consists of a benzene ring substituted with a (1R)-1-(ethenyloxy)ethyl group. This compound is notable for its unique structure, which includes an ether linkage and an asymmetric carbon atom, making it a chiral molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(1R)-1-(Ethenyloxy)ethyl]benzene can be synthesized through an ether replacement reaction involving alcohol and vinyl ether. The reaction typically requires a catalyst, such as a metal nano cluster obtained by heating a transition metal compound in a solvent containing coordination compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of palladium nanoparticles (Pd NPs) combined with bathophenanthroline as a catalyst. This method allows for high catalytic activity and low catalyst loading, making it efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
[(1R)-1-(Ethenyloxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(1R)-1-(Ethenyloxy)ethyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [(1R)-1-(Ethenyloxy)ethyl]benzene involves its interaction with molecular targets through its ether linkage and benzene ring. The compound can participate in various chemical reactions, influencing molecular pathways and biological processes. The presence of the asymmetric carbon atom also allows for enantioselective interactions, which can be crucial in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylbenzene: Similar in structure but lacks the ether linkage.
Phenylethyl alcohol: Contains a hydroxyl group instead of an ether linkage.
Anisole: Contains a methoxy group attached to the benzene ring.
Uniqueness
[(1R)-1-(Ethenyloxy)ethyl]benzene is unique due to its chiral nature and the presence of an ether linkage, which differentiates it from other benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with similar compounds .
Eigenschaften
CAS-Nummer |
28084-56-2 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
[(1R)-1-ethenoxyethyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1 |
InChI-Schlüssel |
CRWWEKKKSYEDEL-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)OC=C |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)
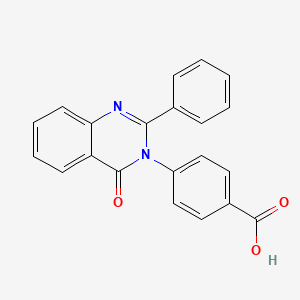
![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)
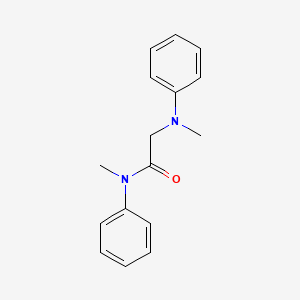

![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
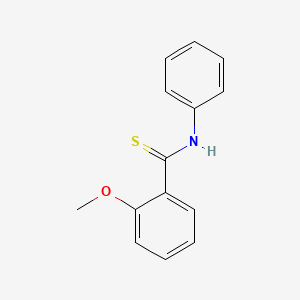

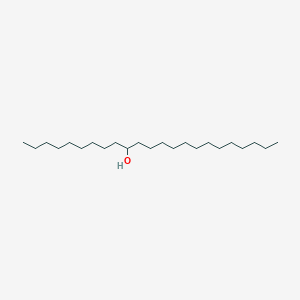
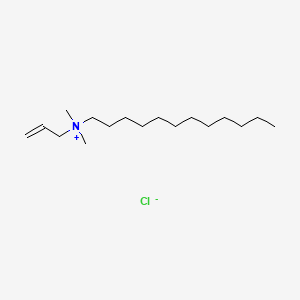
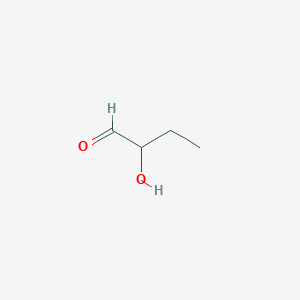
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)
